1-(bromomethyl)-2-methoxycyclopentane, Mixture of diastereomers
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Overview
Description
1-(Bromomethyl)-2-methoxycyclopentane is an organic compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-2-methoxycyclopentane typically involves the bromination of 2-methoxycyclopentane. This can be achieved through the reaction of 2-methoxycyclopentane with bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, separation techniques such as high-performance liquid chromatography (HPLC) can be employed to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-methoxycyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Major Products:
Substitution: 1-(Hydroxymethyl)-2-methoxycyclopentane, 1-(cyanomethyl)-2-methoxycyclopentane.
Elimination: 2-Methoxycyclopentene.
Oxidation: 2-Methoxycyclopentanone
Scientific Research Applications
1-(Bromomethyl)-2-methoxycyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-methoxycyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Additionally, the methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-(Chloromethyl)-2-methoxycyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-2-ethoxycyclopentane: Similar structure but with an ethoxy group instead of methoxy.
2-Bromo-1-methoxycyclopentane: Bromine and methoxy groups are on different carbon atoms.
Uniqueness: 1-(Bromomethyl)-2-methoxycyclopentane is unique due to the presence of both bromomethyl and methoxy groups on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and physical properties, making it valuable for specific synthetic applications .
Properties
CAS No. |
2160632-39-1 |
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Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-(bromomethyl)-2-methoxycyclopentane |
InChI |
InChI=1S/C7H13BrO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5H2,1H3 |
InChI Key |
DGPFLAUOZBVWOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1CBr |
Purity |
95 |
Origin of Product |
United States |
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